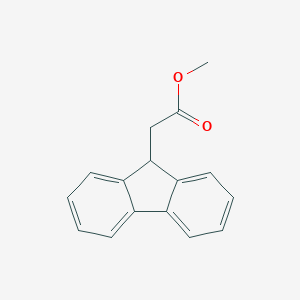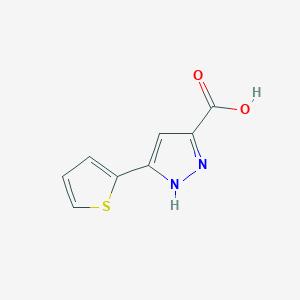![molecular formula C14H13NO2 B064862 1-[6-(Benzyloxy)pyridin-3-YL]ethanone CAS No. 178055-96-4](/img/structure/B64862.png)
1-[6-(Benzyloxy)pyridin-3-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Benzyloxy)pyridin-3-YL]ethanone, also known as BPE, is a chemical compound used in scientific research for its ability to bind to specific receptors in the brain.
Wirkmechanismus
1-[6-(Benzyloxy)pyridin-3-YL]ethanone binds to the α4β2 subtype of nAChRs, causing a conformational change that opens the ion channel and allows for the influx of cations such as calcium and sodium. This influx of cations leads to depolarization of the cell membrane and subsequent neurotransmitter release, which can modulate neuronal activity.
Biochemische Und Physiologische Effekte
1-[6-(Benzyloxy)pyridin-3-YL]ethanone has been shown to enhance cognitive function and memory in animal models, as well as reduce anxiety and depression-like behaviors. It has also been implicated in the regulation of dopamine release in the brain, which may contribute to its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is its selectivity for the α4β2 subtype of nAChRs, which allows for more specific manipulation of these receptors in experiments. However, its potency and efficacy may vary depending on the species and brain region being studied, and its effects on other receptor subtypes may complicate interpretation of results.
Zukünftige Richtungen
Future research on 1-[6-(Benzyloxy)pyridin-3-YL]ethanone may focus on its potential therapeutic applications, such as in the treatment of cognitive disorders or addiction. Additionally, further investigation into its mechanism of action and effects on other receptor subtypes may provide insight into the broader role of nAChRs in brain function.
Synthesemethoden
1-[6-(Benzyloxy)pyridin-3-YL]ethanone can be synthesized using a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with benzyl alcohol, followed by the addition of ethyl acetoacetate and subsequent acid-catalyzed cyclization. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[6-(Benzyloxy)pyridin-3-YL]ethanone is commonly used in scientific research to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and addiction. 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is a selective agonist of the α4β2 subtype of nAChRs, making it a valuable tool for studying the role of these receptors in these processes.
Eigenschaften
CAS-Nummer |
178055-96-4 |
|---|---|
Produktname |
1-[6-(Benzyloxy)pyridin-3-YL]ethanone |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-(6-phenylmethoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ARFNRWRPGXSAII-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
Synonyme |
1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
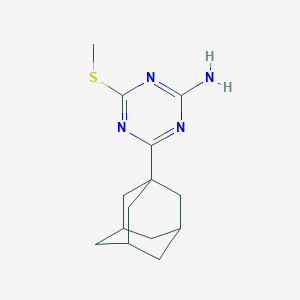

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

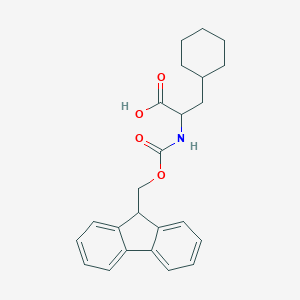
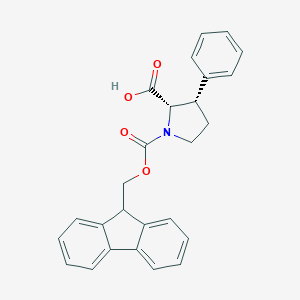
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
